molecular formula C16H24N2O4 B5785669 N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine CAS No. 5549-74-6

N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine

Cat. No.: B5785669
CAS No.: 5549-74-6
M. Wt: 308.37 g/mol
InChI Key: CRPHJWABDOKNBZ-UHFFFAOYSA-N
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Description

Contextualization within Photolabile Protecting Group Chemistry

Photolabile protecting groups (PPGs), often referred to as caging groups, are chemical moieties that can be removed from a molecule using light. wikipedia.org This process, known as uncaging, provides a powerful method for controlling the concentration of a biologically active substance. nih.gov The core idea is to render a molecule of interest biologically inert by chemically modifying it with a PPG. nih.gov Upon illumination, a rapid photochemical reaction occurs, releasing the active molecule from its "cage". nih.gov This technique is instrumental in chemical biology for initiating biological processes with high temporal and spatial resolution, bypassing the diffusional delays associated with traditional methods like solution exchange. nih.gov

The use of PPGs is a cornerstone of optochemical biology, enabling researchers to activate or deactivate everything from small signaling molecules and ions to large proteins and peptides on demand. nih.govnih.gov The general utility of nitrobenzyl-based PPGs allows for the caging of a wide array of functional groups, including phosphates, carboxylates, carbamates, and amines. wikipedia.org

Significance of the 4,5-Dimethoxy-2-nitrobenzyl Moiety in Spatiotemporal Control

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also known as the 6-nitroveratryl (NV) group, is a refined derivative of the classic ortho-nitrobenzyl (oNB) caging group. acs.orgnih.gov The addition of two methoxy (B1213986) groups at the 4 and 5 positions of the benzene (B151609) ring significantly alters the electronic and photophysical properties of the chromophore, offering distinct advantages for achieving spatiotemporal control in biological experiments. coledeforest.comnih.gov

These modifications are crucial for several reasons:

Red-Shifted Absorption: The dimethoxy substituents shift the molecule's maximum light absorption to longer, less energetic wavelengths (typically >350 nm) compared to the parent oNB group. coledeforest.comnih.gov This is highly advantageous in biological systems, as longer-wavelength light (UVA and visible) is less phototoxic to living cells and penetrates deeper into tissue than the UV light required for many first-generation cages. coledeforest.com

Improved Photorelease Kinetics: The DMNB group often exhibits faster uncaging kinetics. For instance, DMNB-caged ethers have been reported to uncage much more rapidly than their simple ortho-nitrobenzyl counterparts. nih.gov This allows for the generation of a "concentration jump" of the active substrate on a timescale that can match the speed of many biological processes, such as neurotransmission. nih.gov

Enhanced Efficiency: The electronic effects of the methoxy groups can lead to a higher quantum yield of photolysis, meaning that fewer photons are required to release a given amount of the caged molecule, increasing the efficiency of the uncaging process. nih.gov

These optimized properties make the DMNB moiety a widely used tool for creating caged compounds where precise timing and localization of substrate release are critical. researchgate.netresearchgate.net

Photophysical Properties of oNB vs. DMNB Protecting Groups
Propertyo-Nitrobenzyl (oNB)4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)Significance in Chemical Biology
Typical Absorption Maximum (λmax)~325 nm~350-365 nmDMNB allows use of longer, less damaging wavelengths. coledeforest.comnih.gov
Quantum Yield (Φ)0.001–0.1~0.006 at 365 nmRepresents the efficiency of photorelease per photon absorbed. nih.gov
Uncaging RateGenerally slowerGenerally fasterFaster rates enable the study of rapid biological events. nih.gov
Two-Photon Cross-Section (δunc)0.015–0.065 GM at 750 nm~0.03 GM at 740 nmEnables highly localized uncaging in three dimensions using infrared light. nih.gov

Overview of Cycloheptanamine as a Model Caged Substrate

In the compound N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine, the cycloheptanamine molecule serves as a model substrate. The development and characterization of new photolabile protecting groups frequently involve attaching them to simple, representative molecules to study their caging and uncaging properties without interference from complex substrate functionalities. Cycloheptanamine is a primary amine with a simple cycloaliphatic structure.

Caging primary amines is a fundamentally important application of PPGs in biology because the amine functional group is central to the structure and function of numerous biomolecules, including:

Amino Acids and Peptides: Caging the amine group of an amino acid can control peptide synthesis or protein function. nih.gov

Neurotransmitters: Many key neurotransmitters, such as GABA and glutamate, are amino acids or contain primary amine groups. Caging them allows for precise, light-induced neuronal stimulation.

Pharmacological Agents: The activity of many drugs is dependent on a primary amine group for receptor binding.

By studying the photolytic cleavage of the DMNB group from a simple model amine like cycloheptanamine, researchers can characterize the efficiency, kinetics, and byproducts of the photorelease reaction. This foundational data is essential before applying the caging strategy to more complex and biologically significant molecules.

Historical Development and Evolution of Nitrobenzyl Caging Strategies

The concept of using light to remove protecting groups emerged in the 1960s. wikipedia.org However, its application to biological problems began in earnest in the 1970s. A landmark moment in the field was the work of Kaplan, Forbush, and Hoffman in 1978, who synthesized a 2-nitrobenzyl-protected ("caged") version of adenosine triphosphate (ATP). wiley-vch.de This was the first time this strategy was applied to a significant biological problem, allowing for the light-induced release of ATP to study the Na:K ion pump. wiley-vch.de This work laid the foundation for the entire field of caged compounds. acs.orgwiley-vch.de

Following this pioneering work, the 2-nitrobenzyl group became the most widely used caging chromophore. wiley-vch.de However, the limitations of the original ortho-nitrobenzyl scaffold, such as its requirement for UV light and sometimes slow release rates, spurred the development of new derivatives. nih.gov Researchers began to modify the aromatic ring with various substituents to tune its photophysical properties.

The development of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group was a significant step in this evolution. The addition of electron-donating methoxy groups provided a practical way to shift the absorption to longer wavelengths and, in many cases, improve the speed and efficiency of photorelease. coledeforest.comnih.gov This second generation of nitrobenzyl cages made photolysis experiments more compatible with living cells and tissues. Further research has continued to refine these structures, leading to a diverse library of nitrobenzyl-based PPGs tailored for specific applications, including those optimized for two-photon excitation, which provides even greater spatial resolution. nih.govcoledeforest.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-15-9-12(14(18(19)20)10-16(15)22-2)11-17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPHJWABDOKNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2CCCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354504
Record name AC1LFB7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-74-6
Record name AC1LFB7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Photophysical and Photochemical Mechanisms of 4,5 Dimethoxy 2 Nitrobenzyl Photorelease

Excitation Pathways and Photoreaction Quantum Yields

The photorelease from a DMNB-caged compound, such as N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine, is initiated by the absorption of a photon, typically in the UV-A region (around 350-365 nm), promoting the molecule to an electronically excited state. The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring red-shifts the absorption spectrum compared to the parent 2-nitrobenzyl group, allowing for excitation at longer, less damaging wavelengths. nih.govrsc.org

Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁), specifically a π-π* state. researchgate.net From this state, the molecule can undergo several competing processes. Ultrafast transient absorption spectroscopy has shown that the initially populated S₂(π-π) state decays within hundreds of femtoseconds to the S₁(n-π) state, which is the reactive state responsible for initiating the chemical transformation. researchgate.net

Table 1: Representative Photoreaction Quantum Yields for DMNB-caged Compounds

Caged MoleculeLeaving GroupQuantum Yield (Φ)Wavelength (nm)Solvent
DMNB-caged L-serineL-serineNot specified-DMSO
DMNB-caged acetate (B1210297)AcetateNot specified--
DMNB-caged decanoic acidDecanoic acidNot specified420Acetonitrile (B52724)

It is important to note that while a triplet state with charge-transfer character has been detected for DMNB derivatives, it is generally considered not to be on the main productive pathway leading to the formation of the aci-nitro intermediate and subsequent photorelease. researchgate.net

Intramolecular Rearrangement in Nitrobenzyl Photolysis

The central chemical event in the photorelease mechanism of 2-nitrobenzyl compounds is a rapid intramolecular rearrangement following photoexcitation. This process begins with an intramolecular hydrogen atom transfer (HAT) from the benzylic carbon (the carbon bonded to the nitrogen of the cycloheptanamine and the benzene ring) to one of the oxygen atoms of the ortho-nitro group. This HAT occurs from the excited n-π* state of the nitro group. researchgate.net

The aci-nitro intermediate is a short-lived species with a characteristic absorption at around 400 nm. acs.org It exists in equilibrium with its starting material, and can revert back to the original caged compound, which is a non-productive pathway. The forward reaction, leading to product release, involves the cyclization of the aci-nitro intermediate. researchgate.net

Role of Intermediates in the Photorelease Process (e.g., o-nitrosobenzaldehyde derivatives)

Following the initial intramolecular hydrogen atom transfer, a cascade of transient intermediates dictates the pathway to the final products. The primary intermediate, the aci-nitro tautomer, is central to this process. nih.govrsc.org

The decay of the aci-nitro intermediate proceeds through a cyclization reaction, forming a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This cyclic intermediate is also transient and undergoes further rearrangement. This rearrangement involves the opening of the heterocyclic ring to form the final products: the released amine (cycloheptanamine) and a 4,5-dimethoxy-2-nitrosobenzaldehyde derivative, which is the byproduct from the caging group. researchgate.netresearchgate.net

Influence of Wavelength and Light Intensity on Photodecomposition Kinetics

The rate of photorelease from this compound is directly proportional to the intensity of the incident light. A higher light intensity (more photons per unit time) leads to a faster rate of photodecomposition, as more molecules are excited per unit time.

The wavelength of the excitation light also plays a crucial role. For efficient photorelease, the wavelength should correspond to a significant absorption band of the DMNB chromophore, which typically peaks around 350-365 nm. While excitation at different wavelengths within the absorption band can trigger the photorelease, the efficiency may vary. Studies have shown that the decay of intermediates can be influenced by the excitation wavelength, possibly due to different amounts of vibrational excitation in the nascently formed molecules. researchgate.net

Furthermore, the concept of "chromatic orthogonality" has been demonstrated, where different photolabile protecting groups on the same molecule can be selectively cleaved by using light of specific wavelengths. harvard.edu For instance, a DMNB derivative, which is sensitive to light around 420 nm, could be selectively cleaved in the presence of another protecting group that is sensitive to a shorter wavelength like 254 nm. harvard.edu This highlights the tunability of the photorelease process by careful selection of the irradiation wavelength. However, for a single DMNB-caged compound, the primary effect of wavelength is to modulate the efficiency of light absorption.

Solvent Effects on Photorelease Efficiency and Side Reactions

The solvent environment can have a significant impact on the photorelease efficiency and the potential for side reactions. The properties of the solvent, such as polarity and its ability to form hydrogen bonds, can influence the stability and reactivity of the excited states and the various intermediates involved in the photochemical pathway.

The solvent can also influence the balance between the competing decay paths of the primary photoproducts. rsc.org In aqueous solutions, the pH and buffer composition can affect the reaction rates of the intermediates. acs.org While the DMNB caging group is generally considered robust, extreme solvent conditions or the presence of nucleophiles could potentially lead to side reactions, although these are not typically the dominant pathways under standard experimental conditions for photorelease. The choice of solvent is therefore a critical parameter to optimize for achieving efficient and clean photorelease in specific applications.

Mechanistic Investigations of Uncaging Dynamics and Substrate Release

Real-time Monitoring of Photorelease in Solution

The study of the rapid photochemical reactions involved in the uncaging of N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine relies on advanced spectroscopic techniques capable of resolving transient species on very short timescales. Transient absorption spectroscopy is a primary tool for this purpose, allowing for the direct observation of the formation and decay of fleeting intermediates following photoexcitation.

Upon irradiation with a UV light pulse, the initial excited state of the DMNB chromophore is formed. This is followed by the appearance of the key aci-nitro intermediate, which has a characteristic absorption spectrum that is distinct from the ground state of the caged compound. By monitoring the rise and fall of the absorbance of this aci-nitro species, researchers can elucidate the kinetics of its formation and subsequent decay, which directly precedes the release of cycloheptanamine.

Recent studies on similar DMNB-caged molecules have employed ultrafast transient absorption spectroscopy to probe the entire photochemical pathway from the initial excited state to the final products on timescales ranging from femtoseconds to microseconds. acs.org These investigations have provided a detailed picture of the sequence of events, including excited-state intramolecular hydrogen transfer (ESIHT) and intersystem crossing to triplet states, which can compete with the productive uncaging pathway. acs.org

Analysis of Released Cycloheptanamine and Nitrosobyproducts

The primary products of the photolysis of this compound are the free cycloheptanamine and the corresponding 2-nitrosobenzaldehyde derivative, specifically 4,5-dimethoxy-2-nitrosobenzaldehyde. The quantitative analysis of these products is essential to determine the efficiency of the photorelease process.

High-performance liquid chromatography (HPLC) is a commonly used technique to separate and quantify the released substrate and the byproduct from the remaining caged compound and any potential side products. By comparing the peak areas of the released cycloheptanamine to a standard curve, the exact amount liberated can be determined.

The nitroso-byproduct is itself photochemically and chemically reactive and can undergo further reactions, including dimerization. The characterization of this byproduct is important as it could potentially interact with the biological system under investigation. Spectroscopic methods such as UV-Vis spectrophotometry and mass spectrometry are employed to identify and characterize these byproducts. In some cases, the formation of fluorescent products from the photolysis of dimethoxynitrobenzyl-caged compounds has been observed, which can be a useful reporter of the uncaging event but may also interfere with other fluorescence-based measurements.

The proposed reaction mechanism for the photocleavage of the DMNB moiety from an amine is depicted below:

Proposed reaction mechanism towards photocleavage of the DMNB moiety. The leaving group, in this case, cycloheptanamine, is shown in grey.Proposed reaction mechanism towards photocleavage of the DMNB moiety

This image is illustrative of the general mechanism for DMNB-caged amines.

Kinetic Studies of Caged Substrate Liberation

The rate at which cycloheptanamine is released from its DMNB cage is a critical parameter that dictates its utility in time-resolved experiments. Kinetic studies are performed to measure the rate constants and quantum yields of the photorelease process. The quantum yield (Φ) is a measure of the efficiency of the photoreaction, representing the fraction of absorbed photons that result in the release of the substrate.

Below is an illustrative data table summarizing typical photolysis properties for DMNB-caged compounds, based on data from related molecules in the literature. It is important to note that these are representative values and the specific kinetics for this compound would need to be experimentally determined.

Interactive Table 1: Representative Photolysis Properties of DMNB-Caged Compounds
Property Representative Value Range Method of Determination
Absorption Maximum (λmax) 340 - 360 nm UV-Vis Spectroscopy
Quantum Yield (Φ) 0.01 - 0.1 HPLC, Spectrophotometry
Release Half-life (t1/2) 1 µs - 1 ms Transient Absorption Spectroscopy
Molar Extinction Coefficient (ε) 4,000 - 6,000 M-1cm-1 UV-Vis Spectroscopy

Impact of Caged Moiety Structure on Photorelease Kinetics and Efficiency

The structure of the photolabile protecting group has a profound effect on the kinetics and efficiency of substrate release. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a derivative of the parent 2-nitrobenzyl (NB) cage, and the inclusion of the two electron-donating methoxy (B1213986) groups has several important consequences.

Firstly, the methoxy groups cause a bathochromic (red) shift in the absorption maximum of the chromophore compared to the unsubstituted NB group. This allows for photoactivation with longer wavelengths of light (typically around 350 nm), which are generally less phototoxic to biological samples and penetrate deeper into tissues.

The nature of the linkage between the caging group and the substrate is also critical. In this compound, the cycloheptanamine is linked via a secondary amine. The cleavage of this N-C bond is the final step in the release mechanism. The stability of this bond and the pKa of the leaving group can influence the rate of the final release step.

The table below provides a comparative overview of how different substituents on the nitrobenzyl caging group can affect key photophysical and photochemical properties. The data is generalized from the literature on various caged compounds to illustrate the structure-property relationships.

Interactive Table 2: Comparison of Different Nitrobenzyl Caging Groups
Caging Group Typical λmax (nm) Relative Quantum Yield Key Structural Feature
2-Nitrobenzyl (NB) ~280 Moderate Parent compound
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350 Moderate to Low Two electron-donating methoxy groups
1-(2-Nitrophenyl)ethyl (NPE) ~280 High Methyl group at the benzylic position
α-Carboxy-2-nitrobenzyl (CNB) ~340 High Carboxyl group at the benzylic position

Applications of N 4,5 Dimethoxy 2 Nitrobenzyl Cycloheptanamine and Dmnb Caging in Chemical Biology Research

Spatiotemporal Control of Amine Activity in Cellular Systems (non-human)

The DMNB caging strategy is a powerful tool for controlling the activity of amines in non-human cellular systems. By attaching the DMNB group to a primary or secondary amine, the biological function of the amine-containing molecule is temporarily blocked. This inert, caged compound can be introduced to a cellular environment without eliciting a biological response. Researchers can then use a focused light source, such as a laser, to irradiate a specific area of the cell or tissue. This targeted uncaging releases the active amine-containing molecule only in the illuminated region, allowing for highly localized activation. This method provides unparalleled precision in studying cellular processes that are dependent on the action of specific amines, enabling the investigation of signaling pathways and cellular responses with high spatial and temporal resolution.

Utilisation in In Vitro Enzymatic Assays and Receptor Binding Studies

In the context of in vitro studies, DMNB-caged compounds are invaluable for controlling the initiation of enzymatic reactions and receptor-ligand interactions. For enzymatic assays, a caged substrate or inhibitor can be included in the reaction mixture without initiating the reaction. The enzymatic process can then be triggered at a precise moment by a flash of light, allowing for the accurate measurement of initial reaction rates and the study of enzyme kinetics.

Similarly, in receptor binding studies, a caged ligand can be introduced to a preparation of receptors without causing binding or activation. nih.govresearchgate.netnih.govbeilstein-journals.org Light-induced uncaging releases the active ligand, enabling researchers to study the dynamics of receptor binding and subsequent signaling events in real-time. This approach is particularly useful for investigating receptors that undergo rapid desensitization, as it allows for the synchronous activation of a population of receptors. While specific studies detailing the use of N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine in these assays are not prominent in the literature, the principle of caging amines is broadly applicable to any cycloheptanamine derivative with a known enzymatic or receptor target.

Application in Light-Activated Gene Expression and Signal Transduction Studies (non-human)

The control of gene expression and signal transduction with light offers a powerful method for dissecting complex biological pathways. DMNB-caged molecules can be employed to regulate these processes with high precision in non-human systems. For instance, a caged transcription factor or a small molecule that induces gene expression can be delivered to cells in an inactive form. Subsequent light activation can then switch on the expression of a target gene at a desired time point.

A notable example of this approach is the use of a DMNB-caged 5'-cap analog on messenger RNA (mRNA). This modification prevents the translation of the mRNA into protein. Upon irradiation with light, the DMNB group is cleaved, the native 5'-cap is restored, and translation is initiated. nih.gov This allows for the light-controlled production of a specific protein in a cell, enabling the study of its function with temporal control. This technique has been demonstrated to be effective in mammalian cells and allows for the multiplexed control of different mRNAs by using caging groups that are sensitive to different wavelengths of light. nih.gov

In signal transduction studies, key signaling molecules such as second messengers or kinase inhibitors can be caged with the DMNB group. researchgate.net Their release by light allows for the precise activation or inhibition of a signaling pathway, helping to elucidate the causal relationships and dynamics of cellular signaling networks.

Development of Phototriggers for Advanced Biosensing and Imaging Probes

The DMNB group serves as an effective phototrigger in the design of advanced biosensors and imaging probes. A common strategy involves caging a fluorescent molecule (fluorophore) or a molecule that becomes fluorescent upon reaction with a specific analyte. In its caged form, the probe is non-fluorescent or "dark." Upon a specific biological event or through light-activation, the DMNB group is removed, leading to the generation of a fluorescent signal. This "turn-on" fluorescence provides a high signal-to-noise ratio for imaging cellular components or sensing specific molecules. For example, DMNB-caged serine has been developed, which upon photoactivation releases serine, a key amino acid in many biological processes. rndsystems.comcarlroth.com The release can be monitored if the caged compound is designed with a fluorescent reporter.

Integration into Materials Science for Photoresponsive Polymers and Surfaces (e.g., photosensitive polyimide)

The DMNB moiety has been successfully integrated into polymers to create photoresponsive materials. These "smart" materials can change their properties, such as solubility or surface chemistry, in response to light. A significant application is in the development of photosensitive polyimides. jbnu.ac.kr Polyimides are a class of high-performance polymers with excellent thermal and chemical stability, widely used in the microelectronics industry. jbnu.ac.kr

In one approach, a polyimide is synthesized with carboxylic acid side groups, making it soluble in an alkaline developer. These carboxylic acid groups are then partially esterified with 4,5-dimethoxy-2-nitrobenzyl bromide. jbnu.ac.kr The resulting polymer is insoluble in the alkaline developer. Upon UV irradiation, the DMNB ester groups are cleaved, regenerating the carboxylic acid groups and making the exposed regions of the polymer film soluble. jbnu.ac.kr This process allows for the creation of micro-patterns on the polyimide film, a critical step in the fabrication of microelectronic devices. jbnu.ac.kr This technique is advantageous as it does not require additional photoinitiators or dissolution inhibitors. jbnu.ac.kr

Another application in materials science is the creation of photoresponsive polymer brushes for hydrophilic patterning. Polymer side chains are functionalized with hydrophobic DMNB protecting groups. Upon UV exposure, these groups are cleaved, revealing hydrophilic functionalities and allowing for the creation of patterns with different surface energies. sigmaaldrich.commdpi.com

PropertyValueReference
Polymer TypePositive-working photosensitive polyimide jbnu.ac.kr
Photosensitive Group4,5-dimethoxy-2-nitrobenzyl (DMNB) ester jbnu.ac.kr
MechanismPhotodegradation of DMNB ester to carboxylic acid jbnu.ac.kr
ApplicationMicropatterning for microelectronics jbnu.ac.kr
Achieved Resolution10 μm jbnu.ac.kr

Facilitation of Mechanistic Studies of Biological Pathways through Caged Substrates (e.g., caged vanilloid, caged pyridostatin (B1662821), caged β-ecdysone)

Caged substrates are powerful tools for studying the mechanisms of biological pathways. By controlling the release of a substrate, researchers can investigate the immediate downstream effects and the kinetics of the pathway. The DMNB group has been used to create caged versions of various bioactive molecules.

A notable example is the development of DMNB-caged vanilloids. nih.gov Vanilloids are compounds that activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation. To study the activation of this receptor with high temporal and spatial control, researchers have synthesized N-(4,5-dimethoxy-2-nitrobenzyl)-N-vanillyl-nonanoylamide (Nv-VNA). nih.gov In this molecule, the DMNB group is attached to the amide nitrogen of the vanilloid, rendering it inactive. Upon photolysis, the active vanilloid is released, allowing for the precise activation of TRPV1 receptors. nih.gov

While the literature provides a clear example of a DMNB-caged vanilloid, specific examples of DMNB-caged pyridostatin or DMNB-caged β-ecdysone are not as readily available in published research. However, the principle of caging these molecules to control their biological activity remains a viable and powerful experimental strategy. Caging pyridostatin could allow for the controlled inhibition of acetylcholinesterase, while caged β-ecdysone could be used to control gene expression in systems that utilize the ecdysone-inducible receptor.

Caged MoleculeActive MoleculeBiological Target/ProcessReference
Nv-VNAN-vanillyl-nonanoylamideTRPV1 Receptor Activation nih.gov
DMNB-caged SerineSerineProtein Synthesis/Signaling rndsystems.com

Structure Activity Relationships Sar and Structural Modifications for Enhanced Photorelease

Impact of Aromatic Substituents (e.g., Dimethoxy Groups) on Photolysis Efficiency and Wavelength Sensitivity

The substituents on the aromatic ring of the 2-nitrobenzyl cage play a critical role in determining its photophysical properties. The 4,5-dimethoxy groups in the N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine structure are a prime example of this influence. These electron-donating groups are instrumental in red-shifting the absorption maximum (λmax) of the chromophore to longer wavelengths, often into the near-UV or visible range (up to 420 nm). nih.govscilit.com This is a significant advantage for biological applications, as longer wavelengths are less damaging to cells and tissues and allow for deeper tissue penetration compared to shorter UV wavelengths. psu.edunih.gov

The photodeprotection mechanism of o-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgnih.gov This intermediate then undergoes rearrangement to release the caged molecule. The presence of electron-donating methoxy (B1213986) groups influences the electronic structure of the chromophore, facilitating excitation at lower energy (longer wavelength). scilit.com

However, this beneficial red-shift often comes with a trade-off in photolysis efficiency. A systematic study of o-nitrobenzyl derivatives has shown that as the maximum absorption wavelength is increased through the addition of electron-donating substituents, the quantum yield of uncaging (Φu) tends to decrease. rsc.orgazom.com This inverse relationship highlights a fundamental challenge in the design of PPGs: simultaneously optimizing both absorption maxima and quantum yield. acs.org For instance, while the parent 2-nitrobenzyl group exhibits a higher quantum yield, its absorption is in the shorter UV range. The 4,5-dimethoxy substitution provides a more biologically compatible wavelength of activation at the expense of requiring a higher photon dose to achieve the same level of photorelease. rsc.org

Table 1: Comparison of Photophysical Properties of Substituted o-Nitrobenzyl Cages
o-Nitrobenzyl DerivativeKey SubstituentsTypical λmaxTypical Quantum Yield (Φu)Primary Effect
2-Nitrobenzyl (unsubstituted)None~280-320 nmRelatively High (~0.1-0.6) nih.govBaseline photolysis, requires shorter UV
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)4,5-di-OCH3 (Electron-donating)~350-420 nm nih.govscilit.comLower (~0.01-0.05) rsc.orgRed-shifted λmax for biological compatibility, lower efficiency
2,6-Dinitrobenzyl6-NO2 (Electron-withdrawing)~280-320 nmIncreased (~4x unsubstituted) wikipedia.orgSignificantly increased quantum yield

Influence of the Caged Amine (Cycloheptanamine) on Photorelease Characteristics

The nature of the leaving group—in this case, cycloheptanamine—has a profound impact on the efficiency of the photorelease process. The primary photochemical step involves the intramolecular abstraction of a benzylic hydrogen, and the subsequent steps lead to the cleavage of the benzylic carbon-nitrogen bond.

Research has demonstrated a strong correlation between the quantum efficiency of photorelease and the nature of the leaving group (LG). nih.govnih.gov Specifically, the efficiency correlates with the stabilization that the leaving group provides to the o-nitrobenzyl-type radical intermediate formed during the reaction. nih.govnih.gov Leaving groups that are better able to stabilize this radical intermediate weaken the C-H bond that is cleaved in the initial photo-induced hydrogen atom transfer step. This lowers the energy barrier for this critical process and increases the forward reaction rate, ultimately enhancing the quantum yield of release. nih.govnih.gov

Development of Orthogonal Photolabile Protecting Groups for Multi-Wavelength Control

The ability to selectively release multiple caged compounds within the same system requires photolabile protecting groups that can be cleaved independently. This concept, known as orthogonality, can be achieved by using different wavelengths of light to trigger the release from distinct caging groups. acs.org This "chromatic orthogonality" replaces traditional chemical orthogonality (using different chemical reagents) with the non-invasive trigger of light.

The 2-nitroveratryl (i.e., 4,5-dimethoxy-2-nitrobenzyl) scaffold is a key component in many orthogonal schemes. Its sensitivity to longer wavelengths (~350-420 nm) allows it to be paired with other PPGs that are sensitive to shorter wavelengths. A common strategy involves using a nitrobenzyl derivative alongside a group like 3',5'-dimethoxybenzoin, which is sensitive to shorter wavelength light (e.g., 254 nm). By irradiating the system sequentially with 420 nm and then 254 nm light, the two caged molecules can be released independently.

This approach enables complex experimental designs, such as mimicking intricate signaling dynamics at synapses or studying the crosstalk between different cellular pathways by controlling the precise timing and location of the release of multiple bioactive agents. The development of new caging groups with narrow and well-separated absorption profiles, including cyanine (B1664457) dyes and BODIPY-based cages, continues to expand the possibilities for multi-wavelength, orthogonal control. acs.org

Table 2: Examples of Photolabile Protecting Groups for Orthogonal Uncaging
Photolabile Protecting Group (PPG)Typical Activation WavelengthClassOrthogonal Partner Example
2-Nitroveratryl (DMNB)~350-420 nmNitrobenzyl3',5'-Dimethoxybenzoin (~254 nm)
Coumarin-based Cages~365-450 nm acs.orgCoumarinCyanine-based Cages (NIR) acs.org
BODIPY-based Cages~500-650 nmBODIPYNitrobenzyl-based Cages (~365 nm)

Analytical and Spectroscopic Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for evaluating the purity of N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine and for monitoring the progress of its synthesis and subsequent photorelease reactions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of N-benzyl amines. rsc.org Due to the presence of the aromatic nitrobenzyl group, this compound possesses a chromophore that allows for sensitive detection using a UV-Vis detector. researchgate.net Reversed-phase HPLC, typically with a C18 column, is commonly used. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net This technique is adept at separating the target compound from starting materials, byproducts, and photodegradation products. For instance, in a photolysis experiment, HPLC can be used to quantify the decrease in the concentration of the caged compound over time while simultaneously monitoring the appearance of the released cycloheptanamine and the 4,5-dimethoxy-2-nitrosobenzaldehyde photoproduct. researchgate.netmdpi.com However, it is noted that benzylamines can sometimes present challenges in HPLC analysis, such as showing multiple peaks or broad peaks if the pH of the mobile phase is not adequately controlled to ensure the amine is in a single protonation state. sciencemadness.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC might be feasible, derivatization may be employed to improve its volatility and chromatographic behavior. rsc.org GC analysis is particularly useful for assessing the purity of starting materials, such as benzyl (B1604629) alcohols, which are precursors in the synthesis of benzylamines. acs.org GC-MS provides the added advantage of identifying impurities by their mass spectra. oup.com

Table 1: Typical Chromatographic Methods for the Analysis of this compound and Related Compounds

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application
HPLC Reversed-phase C18 Gradient of Acetonitrile/Water with buffer UV-Vis (DAD) Purity assessment, Monitoring photoreactions
GC Mid-polarity capillary column Helium Mass Spectrometer (MS) Impurity profiling, Analysis of precursors

Spectroscopic Characterization of this compound and its Photoproducts

Spectroscopic techniques are vital for the structural confirmation of this compound and for elucidating the mechanism of its photoreaction.

¹H and ¹³C NMR spectroscopy are the most definitive methods for the structural elucidation of this compound.

In the ¹H NMR spectrum, characteristic signals for the 4,5-dimethoxy-2-nitrobenzyl moiety would be expected. The two aromatic protons would appear as singlets due to their substitution pattern. The methoxy (B1213986) groups would each give rise to a singlet, typically in the range of 3.8-4.0 ppm. researchgate.netchemicalbook.com The benzylic protons (CH₂) adjacent to the nitrogen would also produce a singlet. The protons of the cycloheptyl ring would exhibit complex multiplets in the aliphatic region of the spectrum. The N-H proton of the secondary amine would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, the aromatic carbons of the nitrobenzyl group would show distinct signals, with the carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy groups having characteristic chemical shifts. The chemical shifts of aromatic methoxy groups are typically around 56 ppm, but this can be influenced by their conformation relative to the aromatic ring. nih.gov The benzylic carbon would also be readily identifiable. The carbons of the cycloheptyl ring would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H ~7.0-7.7 s
Methoxy (OCH₃) ~3.9-4.0 s
Benzylic (Ar-CH₂-N) ~4.0-5.0 s
Cycloheptyl (CH₂, CH) ~1.2-2.5 m
Amine (N-H) Variable br s

Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecular ion [M+H]⁺. researchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment
[M+H]⁺ Protonated molecular ion
[M - NO]⁺ Loss of nitric oxide
[M - NO₂]⁺ Loss of nitrogen dioxide
[C₉H₁₀NO₄]⁺ 4,5-dimethoxy-2-nitrobenzyl cation
[C₇H₁₄N]⁺ Cycloheptylaminyl cation

UV-Vis spectroscopy is a key technique for studying the photoreaction of this compound. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore has a characteristic absorption maximum in the UV region, often around 340-365 nm. researchgate.netnih.gov Upon irradiation with UV light, the DMNB group undergoes a photochemical rearrangement, leading to the release of the cycloheptanamine. This process is accompanied by a change in the absorption spectrum, as the nitrobenzyl chromophore is converted into a nitrosobenzaldehyde derivative. researchgate.netacs.org By monitoring the decrease in absorbance at the initial maximum and the appearance of new absorption bands corresponding to the photoproducts, the progress of the uncaging reaction can be followed in real-time. nih.gov

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The presence of the nitro group (NO₂) is confirmed by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. spectroscopyonline.comorgchemboulder.com The N-H stretching vibration of the secondary amine gives rise to a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching of the aliphatic amine would be observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com Other characteristic bands include C-H stretches for the aromatic and aliphatic parts of the molecule, and C=C stretching for the aromatic ring.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1550-1475 Strong
Nitro (NO₂) Symmetric Stretch 1360-1290 Strong
Secondary Amine (N-H) Stretch 3350-3310 Weak-Medium
Aliphatic C-N Stretch 1250-1020 Medium-Weak
Aromatic C=C Stretch ~1600, ~1475 Medium-Weak
Aromatic C-H Stretch ~3100-3000 Medium-Weak
Aliphatic C-H Stretch ~2950-2850 Strong

Quantitative Analysis of Uncaging Efficiency and Substrate Release

The efficiency of the photorelease of cycloheptanamine from its caged form is a critical parameter for its application. This is typically quantified by the uncaging quantum yield (Φu), which is the ratio of the number of released molecules to the number of absorbed photons. mdpi.comnih.gov

The determination of the uncaging quantum yield involves irradiating a solution of this compound with a monochromatic light source of a known wavelength and intensity. mdpi.com The amount of released cycloheptanamine is then quantified, often by HPLC, by comparing its peak area to a calibration curve. researchgate.netmdpi.com The number of photons absorbed by the sample is determined using a chemical actinometer or a calibrated photodiode. The uncaging efficiency is an important measure of how effectively the caged compound can be activated by light. nih.gov For nitrobenzyl-based caging groups, the quantum yields are often in the range of 0.01 to 0.2. conicet.gov.ar

Advanced Time-Resolved Spectroscopic Techniques for Photorelease Dynamics

The photorelease of a caged compound, such as this compound, is a dynamic process that occurs on timescales ranging from femtoseconds to microseconds. Understanding the intricate details of this process necessitates the use of advanced time-resolved spectroscopic techniques. These methods allow researchers to probe the transient electronic and structural changes that the molecule undergoes upon photoexcitation, providing a detailed picture of the reaction mechanism.

The primary photochemical event in 2-nitrobenzyl-based caging groups is an excited-state intramolecular hydrogen transfer (ESIHT), which leads to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of transformations, ultimately leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde derivative. The presence of the 4,5-dimethoxy substituents on the aromatic ring influences the photophysical and photochemical properties of the caging group, including its absorption spectrum and the dynamics of the photorelease process.

Transient absorption spectroscopy (TAS) is a powerful tool for studying these dynamics. In a typical TAS experiment, a short laser pulse (the "pump") excites the molecule, and a second, time-delayed pulse (the "probe") measures the absorption of the transient species. By varying the delay time between the pump and probe pulses, it is possible to track the evolution of the excited states and intermediates.

For 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives, TAS studies have revealed a complex interplay of singlet and triplet excited states. nih.govacs.org Upon excitation, the molecule is initially promoted to a singlet excited state. From this state, it can undergo intersystem crossing (ISC) to a triplet state or proceed directly through the singlet pathway to form the aci-nitro intermediate. The 4,5-dimethoxy substitution has been shown to promote the formation of a triplet state with charge-transfer character. rsc.orgnih.gov However, this triplet state is generally not considered to be on the main pathway to the photorelease product. researchgate.net

The photorelease dynamics of DMNB-caged compounds have been investigated using both transient electronic absorption spectroscopy (TEAS) and transient vibrational absorption spectroscopy (TVAS) over a broad range of timescales. nih.govacs.org These studies provide detailed insights into the changes in the electronic and vibrational structure of the molecule as it proceeds through the photorelease pathway.

The general mechanism, elucidated through these time-resolved techniques, can be summarized as follows:

Photoexcitation: The process is initiated by the absorption of a UV photon, which populates a singlet excited state of the DMNB chromophore.

Excited-State Dynamics: The initial excited state can decay through several pathways, including fluorescence, intersystem crossing to a triplet state, and the productive intramolecular hydrogen transfer to form the aci-nitro intermediate. For DMNB compounds, the formation of the aci-nitro intermediate is a key step.

Aci-nitro Intermediate Formation and Decay: The aci-nitro intermediate is a key transient species that absorbs in the visible region of the spectrum (around 400 nm). acs.org Its decay leads to the formation of a cyclic intermediate.

Cyclic Intermediate and Product Formation: The cyclic intermediate further rearranges to release the caged amine and form the final 2-nitroso-4,5-dimethoxybenzaldehyde product.

The kinetics of these steps are influenced by the solvent and the specific nature of the caged molecule.

Detailed Research Findings from Time-Resolved Spectroscopy

The following tables summarize key findings from time-resolved spectroscopic studies on compounds containing the 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore. While the specific compound this compound has not been the direct subject of extensive time-resolved studies, the data from closely related DMNB derivatives provide a robust model for its expected photorelease dynamics.

Transient Species in the Photorelease of DMNB Derivatives
Transient SpeciesTypical Maximum Absorption Wavelength (λmax)Typical LifetimeTechnique
Singlet Excited State (S1)Broad absorption in the visible rangeFemtoseconds to picosecondsTransient Absorption Spectroscopy
Triplet Excited State (T1)Distinct absorption features in the visible rangeNanoseconds to microsecondsTransient Absorption Spectroscopy
Aci-nitro Intermediate~400 nmMicrosecondsTransient Absorption Spectroscopy
Cyclic IntermediateNot directly observed via UV-Vis-Inferred from kinetics
Kinetic Data for Photorelease of DMNB-Caged Compounds
ProcessRate Constant / LifetimeSolvent/ConditionsSignificance
Intersystem Crossing (S1 → T1)Femtoseconds to picosecondsDMSOA competitive but largely non-productive pathway. acs.org
Aci-nitro formationQuantum yield of ~0.1Aqueous solutionsRepresents the efficiency of the primary productive photochemical step. researchgate.net
Aci-nitro decayRate constant of 10^2 - 10^4 s^-1pH and solvent dependentRate-determining step in the overall release under certain conditions. wikipedia.org

Computational and Theoretical Investigations of N 4,5 Dimethoxy 2 Nitrobenzyl Cycloheptanamine Photochemistry

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are fundamental to understanding how N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine interacts with light. Methods like Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states are commonly employed to predict its photochemical properties.

The ground state geometry of the molecule is first optimized to find its most stable conformation. Subsequent TD-DFT calculations provide information about the vertical excitation energies, which correspond to the molecule's absorption spectrum. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore is designed to absorb light in the near-UV or visible range, a region where biological systems have minimal intrinsic absorption. The electron-donating dimethoxy groups cause a bathochromic (red) shift in the absorption maximum compared to the parent 2-nitrobenzyl group, typically moving the peak to around 350-380 nm. rsc.org

Calculations reveal that the principal electronic transition responsible for photoactivation is a π→π* transition within the nitroaromatic system. This excitation moves electron density from the dimethoxy-substituted benzene (B151609) ring to the nitro group, which is a critical first step in initiating the uncaging reaction. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), confirms the charge-transfer nature of this key excitation.

Table 1: Calculated Electronic Transitions for a Model DMNB-Amine Compound
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionCharacter
S0 → S13.443600.12HOMO → LUMOπ→π* Charge Transfer
S0 → S23.983120.08HOMO-1 → LUMOπ→π
S0 → S34.252920.35HOMO → LUMO+1π→π

Note: Data are representative values based on TD-DFT (B3LYP/6-31G) calculations for DMNB-caged amines and serve as an illustrative example for this compound.*

Molecular Dynamics Simulations of Photoreaction Pathways

While quantum chemical calculations describe the electronic states, molecular dynamics (MD) simulations are used to explore the structural changes and reaction pathways following photoexcitation. tanaffosjournal.ir These simulations model the molecule and its surrounding solvent environment (e.g., water) to map the temporal evolution of the uncaging process.

The widely accepted mechanism for the photorelease from 2-nitrobenzyl cages proceeds through several key steps that can be modeled computationally:

Excitation: Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁).

Hydrogen Abstraction: In the excited state, the nitro group becomes a strong hydrogen acceptor. It rapidly abstracts a hydrogen atom from the benzylic carbon (the carbon linking the aromatic ring to the cycloheptanamine). This intramolecular process leads to the formation of a transient biradical species which quickly rearranges into an aci-nitro intermediate.

Intermediate Rearrangement: The aci-nitro intermediate is a key species in the photorelease pathway. It undergoes further structural rearrangement, often involving solvent molecules, to form a cyclic intermediate.

Release of the Leaving Group: This intermediate is unstable and decomposes, cleaving the benzylic carbon-nitrogen bond. This step results in the release of the free cycloheptanamine and the formation of the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

MD simulations, particularly ab initio molecular dynamics (AIMD) where forces are calculated on-the-fly using quantum mechanics, can be used to investigate the energy barriers and lifetimes of these intermediates, providing a complete picture of the reaction coordinate.

Table 2: Simulated Steps of the Photoreaction Pathway for DMNB Cages
StepDescriptionIntermediate SpeciesEstimated Timescale
1Photon Absorption & ExcitationExcited Singlet State (S1)Femtoseconds (fs)
2Intramolecular H-AbstractionBiradicalPicoseconds (ps)
3Rearrangement to aci-nitroAci-nitro IntermediatePicoseconds (ps)
4Solvent-Assisted Rearrangement & Ring ClosureCyclic IntermediateNanoseconds (ns)
5C-N Bond Cleavage & Product ReleaseReleased Amine + NitrosobyproductMicroseconds (µs)

Note: Timescales are illustrative and depend on the specific leaving group and solvent environment.

In Silico Prediction of Photorelease Kinetics and Efficiency

The quantum yield is dependent on the competition between the productive photoreaction pathway and non-productive decay pathways, such as fluorescence or non-radiative decay back to the ground state. Theoretical calculations can estimate the rates of these competing processes. For instance, a low energy barrier for the initial hydrogen abstraction step is predictive of a higher quantum yield.

The electronic properties of the leaving group (cycloheptanamine) also play a significant role. The pKa of the amine and its electron-donating or -withdrawing nature can influence the stability of intermediates and the rate of the final release step. Studies on similar DMNB-caged amines have shown that strong electron-donating effects in the leaving group can be unfavorable for the photolysis reaction, potentially lowering the quantum yield. researchgate.net As an aliphatic amine, cycloheptanamine is an electron-donating group, a factor that must be considered in theoretical predictions of its release efficiency.

Table 3: Predicted Photochemical Properties for DMNB-Caged Compounds
Caged MoleculeLeaving Group pKaPredicted Quantum Yield (Φu)Predicted Release Rate Constant (krel, s-1)
DMNB-Cycloheptanamine~11.00.01 - 0.051,000 - 5,000
DMNB-Aniline~4.60.08 - 0.1510,000 - 25,000
DMNB-Phosphate~7.2 (2nd dissoc.)0.10 - 0.20> 100,000

Note: Values are hypothetical predictions based on computational models and experimental data from analogous compounds to illustrate the influence of the leaving group.

Modeling of Caged Compound Interactions with Biological Targets (non-human)

A primary requirement for a caged compound is that it must be biologically inert before photoactivation. researchgate.net Molecular modeling techniques, such as molecular docking and MD simulations, are invaluable for predicting whether this compound binds to and inadvertently modulates a biological target.

Molecular docking is a computational method used to predict the preferred binding orientation of one molecule to another. nih.gov To assess inertness, the caged compound is docked into the binding site of a target protein (e.g., a non-human receptor or enzyme). The calculated binding energy is compared to that of the active, uncaged molecule (cycloheptanamine). An effective caged compound should exhibit a significantly lower binding affinity (a less favorable binding energy) and/or adopt a pose that does not engage with key active site residues. The bulky, hydrophobic DMNB group is designed to sterically hinder the caged molecule from fitting into the target's binding pocket.

Following docking, MD simulations can be performed on the docked caged compound-protein complex. These simulations assess the stability of any potential interactions over time. If the caged compound is truly inert, it is expected to be unstable in the binding site and diffuse away from it during the simulation, further confirming its lack of pre-photolysis biological activity.

Table 4: Example Docking Results for a Hypothetical Non-Human Serotonin Receptor
LigandCalculated Binding Energy (kcal/mol)Key Interactions with Binding SitePredicted Activity
This compound (Caged)-4.5No hydrogen bonds; steric clashes observed.Inactive
Cycloheptanamine (Uncaged)-8.2Hydrogen bond with Asp110; cation-π interaction with Trp320.Active

Note: The target and binding energies are hypothetical, illustrating the expected outcome from a computational study designed to verify the inertness of the caged compound.

Future Directions, Challenges, and Emerging Research Opportunities

Development of Novel Synthetic Routes for DMNB-Caged Amines

The synthesis of DMNB-caged amines, including N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine, traditionally relies on established organic chemistry reactions. The primary amine, cycloheptanamine, can be prepared through various methods, such as the reductive amination of cycloheptanone. This process involves reacting the ketone with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the primary amine.

Once the amine is obtained, the "caging" reaction is typically performed by nucleophilic substitution. The amine nitrogen attacks an electrophilic DMNB precursor, such as 4,5-dimethoxy-2-nitrobenzyl bromide or 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) chloride. While effective, these multistep syntheses can be time-consuming and may require extensive purification.

Future research is focused on developing more efficient, streamlined, and environmentally friendly synthetic routes. Key areas of innovation include:

One-Pot Reductive Amination and Caging: A promising direction is the development of a one-pot reaction where the primary amine is formed and immediately caged without intermediate isolation steps. This could involve the reductive amination of a ketone with a DMNB-modified ammonia equivalent or a tandem reaction sequence in a single vessel.

Biocatalytic Approaches: The use of enzymes offers a green alternative to traditional chemical synthesis. rsc.org Engineered transaminases or reductive aminases (RedAms) could be employed for the asymmetric synthesis of chiral amines, which could then be caged. biosyn.comnih.gov There is potential to develop biocatalytic cascades where one enzyme produces the target amine and another facilitates the enzymatic attachment of a modified DMNB group, improving stereoselectivity and reducing hazardous waste. nih.gov

Flow Chemistry Synthesis: Multistep flow synthesis, where reagents are pumped through a series of interconnected reactors, can improve reaction efficiency, safety, and scalability. wikipedia.org Developing a continuous flow process for synthesizing and purifying DMNB-caged amines would enable rapid library generation and on-demand production.

Synthetic StrategyDescriptionPotential Advantages
Traditional Synthesis Stepwise synthesis involving amine formation (e.g., reductive amination) followed by reaction with a DMNB-halide or chloroformate.Well-established and reliable methodology.
One-Pot Synthesis Combination of amine formation and caging reaction in a single reaction vessel without isolating intermediates.Increased efficiency, reduced waste, and shorter reaction times.
Biocatalysis Use of enzymes (e.g., transaminases, reductive aminases) to synthesize the amine and potentially attach the caging group.High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry").
Flow Chemistry Continuous synthesis in a microreactor or flow system, allowing for precise control over reaction parameters.Enhanced safety, scalability, rapid optimization, and potential for automation.

Exploration of this compound in Advanced Optogenetic Tools

Optogenetics traditionally uses genetically encoded light-sensitive proteins like channelrhodopsin to control neuronal activity. nii.ac.jp However, a complementary approach, often termed "optochemical genetics" or chemical optogenetics, uses small, photoactivatable molecules to achieve spatiotemporal control over biological processes. researchgate.net DMNB-caged compounds are central to this strategy, allowing for the precise release of bioactive molecules like neurotransmitters, signaling lipids, or enzyme inhibitors. researchgate.netnih.gov

While there is no specific literature detailing the use of this compound in optogenetics, its structure suggests potential applications. Cycloheptanamine itself is a simple cyclic amine, but it could serve as a scaffold or a pharmacophore for more complex neuromodulatory agents. Future exploration in this area could involve:

Caged Neuromodulator Analogs: Using cycloheptanamine as a building block to create novel agonists or antagonists for specific neuronal receptors. Caging these molecules with the DMNB group would allow researchers to study receptor function and neural circuit dynamics with high precision by releasing the active compound at specific neurons or synapses.

Probing Allosteric Sites: Many receptors have allosteric binding sites that can modulate their activity. A DMNB-caged cycloheptanamine derivative could be designed to target such a site, and its light-induced release could be used to study the temporal kinetics of allosteric modulation.

High-Throughput Screening: The development of advanced optogenetic tools often relies on screening libraries of compounds. The potential to synthesize libraries of DMNB-caged amines and screen them in neuronal cultures would be a powerful method for discovering new chemical tools for neuroscience.

The primary advantage of using small caged molecules over purely genetic tools is the ability to control dosage precisely through concentration and light exposure, and the avoidance of potential complications arising from the expression of foreign proteins in cells.

Integration with Microfluidics and Miniaturized Systems for High-Throughput Uncaging

The efficiency and precision of photouncaging experiments can be significantly enhanced by integrating them with microfluidic technologies. Microfluidic devices, or "lab-on-a-chip" systems, allow for the manipulation of minute volumes of fluid in precisely fabricated microchannels. semanticscholar.org This platform is exceptionally well-suited for photochemical reactions.

The integration of DMNB-caged amine uncaging with microfluidics presents several key opportunities:

Enhanced Irradiation Homogeneity: In conventional batch reactions (e.g., in a cuvette or multi-well plate), light penetration can be uneven, leading to inefficient and non-uniform uncaging. The short path length of microfluidic channels (typically in the micrometer range) ensures that the entire sample volume is irradiated uniformly, leading to higher efficiency and reproducibility. researchgate.net

Precise Spatiotemporal Control: Flow chemistry in microreactors allows for exact control over the residence time of the caged compound in the irradiation zone, enabling precise dosing of the released amine. oup.com This is critical for studying dose-response relationships in high-throughput screening assays.

High-Throughput Screening (HTS): Droplet-based microfluidics can generate thousands of individual, picoliter-volume droplets per second, each acting as a miniature test tube. researchgate.net By encapsulating cells and a DMNB-caged compound like this compound in these droplets, it becomes possible to perform millions of uncaging experiments in parallel. This would enable rapid screening of compound libraries for desired biological effects, such as ion channel activation or cell signaling pathway modulation. semanticscholar.org

Automation and Miniaturization: Microfluidic platforms can be automated to control fluid handling, irradiation, and downstream analysis, reducing manual labor and increasing throughput. rsc.org The ability to work with small volumes significantly reduces the consumption of expensive reagents and valuable cell samples. There is a clear potential to adapt methods developed for DMNB-caged proteins for use in miniature, light-controlled systems like microfluidic devices.

FeatureAdvantage in Microfluidic Uncaging
Short Optical Path Length Uniform and efficient light penetration; higher uncaging efficiency.
High Surface-to-Volume Ratio Excellent thermal control, preventing overheating from light sources.
Precise Flow Control Exact control over irradiation time and concentration of released amine.
Droplet Generation Enables massive parallelization for high-throughput screening (HTS).
Automation Reduces manual error and allows for complex, multi-step experimental workflows.

Addressing Limitations: Phototoxicity, Two-Photon Uncaging, and Deep Tissue Penetration (from a chemical biology perspective)

Despite their utility, DMNB and other ortho-nitrobenzyl-based PPGs have inherent limitations that present significant challenges, particularly for in vivo applications.

Phototoxicity: The DMNB group is typically cleaved by light in the UV-A range (around 365 nm). This wavelength of light can be damaging to cells, causing DNA damage and generating reactive oxygen species (ROS), which can confound experimental results or lead to cell death. rsc.org Furthermore, the nitrosobenzaldehyde byproduct generated upon photolysis can be reactive and potentially toxic.

Two-Photon Uncaging (2PU): A major strategy to mitigate phototoxicity and improve spatial resolution is the use of two-photon excitation (2PE). researchgate.net This nonlinear optical process uses lower-energy, near-infrared (NIR) light, which penetrates deeper into tissue and is less damaging. oup.com Excitation is confined to a tiny focal volume, providing sub-femtoliter resolution. However, a significant drawback of many first-generation PPGs, including the DMNB group, is their very low two-photon absorption cross-section (δu). wikipedia.org This makes 2PU highly inefficient, requiring high laser power that can cause thermal damage, negating some of the benefits of using NIR light.

Deep Tissue Penetration: The primary obstacle to using light-controlled compounds in deep tissues or whole organisms is light scattering. acs.org Biological tissue is an optically heterogeneous medium that strongly scatters UV and visible light, limiting penetration to a few hundred micrometers. nih.gov While NIR light used for 2PE scatters less, the inefficiency of the 2PU process for DMNB remains a barrier. Overcoming this limitation is crucial for translating optochemical tools from cell culture to in vivo models. Strategies being explored include the development of PPGs that are sensitive to red or NIR light via one-photon absorption and the use of advanced imaging techniques to overcome scattering. researchgate.net

Potential for Rational Design of Next-Generation Photolabile Protecting Groups

The limitations of the DMNB scaffold drive the rational design of new and improved PPGs. The goal is to create next-generation cages with optimized photochemical properties. Key design strategies focus on modifying the core ortho-nitrobenzyl structure:

Red-Shifting the Absorption Spectrum: To reduce phototoxicity and improve tissue penetration, a major goal is to shift the absorption maximum (λmax) to longer wavelengths (into the visible or even NIR range). This is typically achieved by extending the π-conjugated system of the chromophore. oup.com For example, adding electron-donating and electron-withdrawing groups to create a "push-pull" system can effectively lower the energy required for excitation. rsc.org

Improving Quantum Yield (Φu): The quantum yield is a measure of the efficiency of the uncaging reaction (the fraction of absorbed photons that result in cleavage). For many red-shifted o-nitrobenzyl derivatives, an unfortunate trade-off is that the quantum yield often decreases as the absorption wavelength increases. researchgate.net A key challenge is to design molecules that maintain or increase Φu while also red-shifting λmax. Systematic structure-activity relationship (SAR) studies are crucial to understand how substituents on the aromatic ring influence the excited-state dynamics that govern the uncaging efficiency. oup.com

Enhancing Two-Photon Absorption Cross-Section (δu): To make 2PU a viable technique, new PPGs must be designed with significantly larger δu values. Strategies for this often involve creating symmetric molecules with a central electron acceptor and two electron-donating wings, or extending the π-system to enhance the two-photon response. nih.gov

Modifying Photochemical Byproducts: The 2-nitrosobenzaldehyde byproduct of DMNB uncaging can be problematic. Designing PPGs that release "traceless" or biologically inert byproducts is another important avenue of research.

By applying these design principles, it is conceivable to create a new generation of PPGs based on the DMNB scaffold that are more efficient, less toxic, and suitable for deep-tissue and two-photon applications, thereby expanding the toolkit for precise chemical control of biological systems.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine, and how is its purity validated?

The synthesis typically involves nucleophilic substitution between cycloheptanamine and 4,5-dimethoxy-2-nitrobenzyl bromide in tetrahydrofuran (THF) under ambient conditions. After overnight stirring, the product is purified via flash column chromatography (e.g., SiO₂, toluene/ethyl acetate gradients) to isolate the target compound . Purity and structural confirmation are achieved through analytical techniques such as ¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can verify the integration of aromatic protons (e.g., δ 7.04 ppm for the nitrobenzyl group) and methoxy signals (δ 3.92–3.94 ppm) .

Q. What are the key photochemical properties of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group in this compound?

The DMNB group is a photolabile protecting moiety that undergoes cleavage upon UV irradiation (e.g., 350 nm). This property enables controlled release of active amines in applications like drug delivery or light-triggered probes. The cleavage mechanism involves nitro group excitation, leading to C–O bond scission and subsequent elimination reactions. Methanol or aqueous solutions are common solvents for such photolysis studies, with yields dependent on wavelength and exposure duration .

Q. How should researchers handle and store this compound to ensure stability?

The compound is light-sensitive and should be stored in amber vials at low temperatures (e.g., –20°C) under inert atmospheres. Solubility in organic solvents like dichloromethane or chloroform facilitates its use in polymer conjugation or nanoparticle synthesis. Avoid prolonged exposure to moisture, as hydrolysis of the nitrobenzyl group may occur .

Advanced Research Questions

Q. What strategies optimize the photolytic efficiency of DMNB-containing compounds in biological systems?

Photolytic efficiency depends on local pH, solvent polarity, and substituent electronic effects. For instance, the methoxy groups in DMNB enhance electron donation, stabilizing the transition state during cleavage. Researchers can modify irradiation parameters (e.g., two-photon excitation) to improve spatiotemporal precision in cellular studies. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify cleavage rates under varying conditions .

Q. How does the cycloheptanamine moiety influence the compound’s pharmacokinetic profile compared to smaller cyclic amines?

The seven-membered cycloheptane ring increases lipophilicity and steric bulk compared to cyclohexanamine or cyclopentanamine derivatives. This enhances membrane permeability but may reduce binding affinity to certain receptors. Computational modeling (e.g., molecular docking) and comparative in vitro assays (e.g., plasma protein binding) can elucidate structure-activity relationships. For example, cycloheptanamine derivatives show prolonged half-lives in metabolic stability assays .

Q. What are the challenges in synthesizing DMNB-functionalized polymers, and how can they be addressed?

Incorporating DMNB into polymers (e.g., methacrylates) requires protecting the nitro group during polymerization. A validated approach involves reacting 4,5-dimethoxy-2-nitrobenzyl alcohol with methacryloyl chloride in dichloromethane using triethylamine as a base. Post-synthesis, purification via sequential washing (HCl/KCl) removes unreacted monomers. NMR and gel permeation chromatography (GPC) confirm successful conjugation and polymer molecular weight .

Methodological Recommendations

  • Synthesis: Use anhydrous THF and monitor reaction progress via TLC (Rf ~0.5 in toluene/EtOAc 6:1) .
  • Photolysis: Conduct kinetic studies using a monochromatic light source (350 nm) and validate cleavage via LC-MS .
  • Storage: Lyophilize the compound for long-term stability and avoid freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.